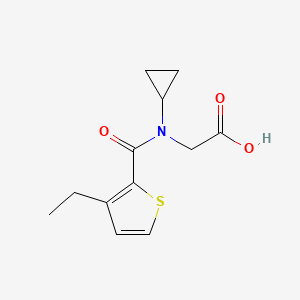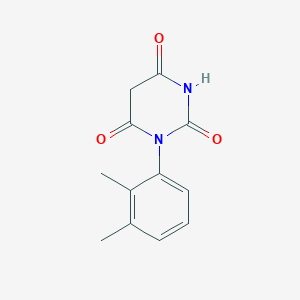
3,3'-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound belonging to the class of biscoumarins. Biscoumarins are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising bioactivities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) typically involves the condensation of 4-hydroxycoumarin with benzaldehyde derivatives under acidic or basic conditions. One common method employs a biocatalyst, such as CAL-B (lipase), to facilitate the reaction at room temperature, resulting in high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification techniques is crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
科学的研究の応用
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals due to its unique structural features and reactivity.
作用機序
The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): This compound has shown potent anticancer activity by inhibiting lung cancer cell proliferation and migration.
2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Known for its unique structural features and potential biological activities.
3,3’-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Utilized in various industrial applications due to its stability and reactivity.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) stands out due to its thiochromenone core, which imparts unique reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C25H16O4S2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-phenylmethyl]thiochromen-4-one |
InChI |
InChI=1S/C25H16O4S2/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,28-29H |
InChIキー |
ZWLPVHFFVSQBJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(SC3=CC=CC=C3C2=O)O)C4=C(SC5=CC=CC=C5C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
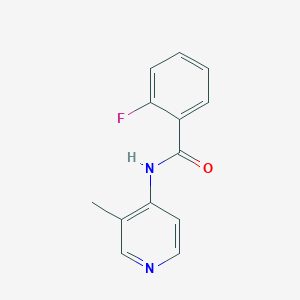
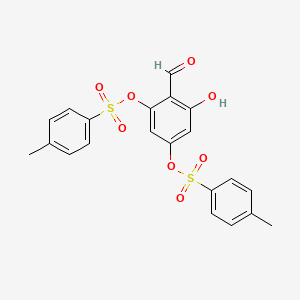
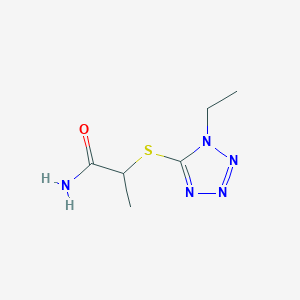



![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)
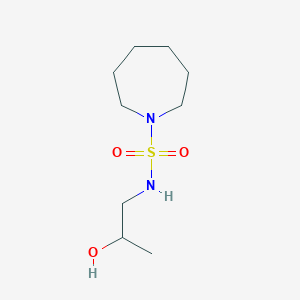

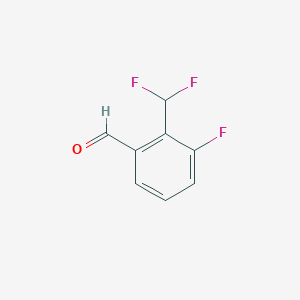
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
